molecular formula C22H16N2O3 B11111257 6-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B11111257
M. Wt: 356.4 g/mol
InChI Key: MRFMCRSGAADAEV-UHFFFAOYSA-N
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Description

6-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5H-PYRROLO[3,4-B]PYRIDINE-5,7(6H)-DIONE is a complex organic compound with the molecular formula C24H18N2O2 It is a heterocyclic compound containing both pyrrole and pyridine rings, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5H-PYRROLO[3,4-B]PYRIDINE-5,7(6H)-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5H-PYRROLO[3,4-B]PYRIDINE-5,7(6H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5H-PYRROLO[3,4-B]PYRIDINE-5,7(6H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5H-PYRROLO[3,4-B]PYRIDINE-5,7(6H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5H-PYRROLO[3,4-B]PYRIDINE-5,7(6H)-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

6-[3-(3,4-dimethylbenzoyl)phenyl]pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C22H16N2O3/c1-13-8-9-16(11-14(13)2)20(25)15-5-3-6-17(12-15)24-21(26)18-7-4-10-23-19(18)22(24)27/h3-12H,1-2H3

InChI Key

MRFMCRSGAADAEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)N=CC=C4)C

Origin of Product

United States

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